Resmetirom - 920509-32-6

Resmetirom

Catalog Number: EVT-280214
CAS Number: 920509-32-6
Molecular Formula: C17H12Cl2N6O4
Molecular Weight: 435.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Resmetirom (MGL-3196) is a synthetic, liver-directed, orally active, and highly selective thyroid hormone receptor-β (THR-β) agonist. [] Resmetirom is classified as a thyromimetic, meaning it mimics the action of thyroid hormones. [] It is currently under investigation for its potential in treating NASH, a progressive liver disease with no currently approved treatments. []

Future Directions
  • Long-term safety and efficacy: Continued monitoring is needed to assess the long-term safety and efficacy of Resmetirom, particularly regarding potential effects on thyroid, gonadal, or bone health. []
  • Combination therapies: Exploring the potential benefits of combining Resmetirom with other therapeutic agents for NASH to enhance efficacy and address the complex nature of the disease. [, ]
  • Personalized medicine: Investigating the impact of genetic factors, such as the PNPLA3 rs738409 variant, on Resmetirom's efficacy to optimize treatment strategies for specific patient subgroups. []
  • Non-invasive monitoring: Further development and validation of non-invasive tests to assess liver fibrosis and monitor treatment response to Resmetirom, reducing the reliance on liver biopsies. [, ]

3,5,3′-Triiodothyronine (T3)

  • Relevance: Resmetirom is a thyroid hormone receptor beta-selective agonist designed to mimic some of the beneficial metabolic effects of T3, particularly in the liver. Unlike T3, which activates both TRα and TRβ, resmetirom preferentially targets TRβ, aiming to minimize potential side effects associated with TRα activation, such as tachycardia and bone loss.

GC-1 (Sobetirome)

    KB-2115 (Eprotirome)

      VK2809

        CS271011

        • Relevance: CS271011 and resmetirom are both liver-targeted THR-β agonists under investigation for treating lipid metabolism disorders. Preclinical data suggest that CS271011 demonstrates higher THR-β activation compared to resmetirom in vitro, while exhibiting favorable pharmacokinetic properties and liver enrichment in vivo.
        Source and Classification

        Resmetirom is classified as a small-molecule thyroid hormone receptor beta agonist. It is developed specifically to address metabolic disorders related to liver diseases, particularly NASH, which is characterized by fat accumulation in the liver without significant alcohol consumption. The compound was approved by the United States Food and Drug Administration in March 2024, following extensive clinical trials demonstrating its efficacy and safety profile .

        Synthesis Analysis

        The synthesis of Resmetirom involves several key steps to ensure purity and efficacy. The compound can be synthesized through a multi-step chemical process that typically includes:

        1. Starting Materials: The synthesis begins with specific precursors that undergo various chemical transformations.
        2. Reagents and Conditions: The reactions often require catalysts, solvents, and specific temperature conditions to optimize yield and selectivity.
        3. Purification: Post-synthesis, Resmetirom is purified through crystallization or chromatography techniques to isolate the desired product from byproducts and unreacted materials.

        According to patent literature, one notable method involves preparing a crystalline form of Resmetirom that exhibits low hygroscopicity, enhancing its stability for pharmaceutical applications . The synthesis parameters include stirring times of over 12 hours at temperatures ranging from 5-50°C, followed by drying at 20-30°C.

        Molecular Structure Analysis

        The molecular structure of Resmetirom can be described as follows:

        • Chemical Formula: C17_{17}H12_{12}Cl2_{2}N6_{6}O4_{4}
        • Molar Mass: 435.22 g·mol1^{-1}
        • Structural Features: The compound features a complex arrangement that includes two chlorine atoms, a nitrogen-rich moiety, and multiple functional groups that contribute to its activity as a thyroid hormone receptor beta agonist.

        The three-dimensional structure allows for specific interactions with the thyroid hormone receptor beta, facilitating its selective action in hepatic tissues .

        Chemical Reactions Analysis

        Resmetirom participates in various chemical reactions primarily related to its interaction with biological systems. Key reactions include:

        1. Binding to Thyroid Hormone Receptor Beta: Upon administration, Resmetirom binds selectively to the thyroid hormone receptor beta in the liver, leading to downstream effects on gene expression related to lipid metabolism.
        2. Metabolism: Following absorption, Resmetirom undergoes metabolic transformations primarily in the liver, where it may be conjugated or oxidized before excretion.
        3. Pharmacokinetics: Understanding the pharmacokinetic profile is crucial as it influences dosing regimens and therapeutic efficacy.

        These reactions are critical for its therapeutic effects in reducing hepatic fat content and improving metabolic parameters in patients with NASH .

        Mechanism of Action

        Resmetirom operates through a well-defined mechanism of action:

        • Selective Activation of Thyroid Hormone Receptor Beta: By selectively activating this receptor subtype, Resmetirom enhances hepatic fat metabolism while minimizing systemic side effects associated with thyroid hormone receptor alpha activation.
        • Modulation of Lipid Metabolism Genes: This selective activation leads to increased fatty acid oxidation, reduced lipotoxicity, and improved lipid profiles by promoting low-density lipoprotein uptake .
        • Reduction of Inflammation: Resmetirom also plays a role in modulating inflammatory pathways within the liver, contributing to improved histological outcomes in patients suffering from NASH.

        Clinical studies have demonstrated significant reductions in liver fat content as measured by magnetic resonance imaging-derived proton density fat fraction (MRI-PDFF), alongside improvements in liver enzymes and other metabolic markers .

        Physical and Chemical Properties Analysis

        Resmetirom exhibits several notable physical and chemical properties:

        These properties are integral to its formulation as an oral medication aimed at treating chronic liver conditions.

        Applications

        Resmetirom's primary application lies within hepatology and metabolic disease management:

        1. Treatment of Nonalcoholic Steatohepatitis (NASH): As a targeted therapy for NASH, Resmetirom addresses both hepatic fat accumulation and associated inflammation.
        2. Lipid Metabolism Disorders: It shows promise in managing conditions like familial hypercholesterolemia due to its lipid-lowering effects.
        3. Clinical Research: Ongoing studies continue to explore additional indications for Resmetirom beyond NASH, including potential applications in broader metabolic syndromes.

        The compound's ability to selectively target liver metabolism positions it as a potentially transformative therapy in managing chronic liver diseases associated with metabolic dysfunctions .

        Properties

        CAS Number

        920509-32-6

        Product Name

        Resmetirom

        IUPAC Name

        2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

        Molecular Formula

        C17H12Cl2N6O4

        Molecular Weight

        435.2 g/mol

        InChI

        InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)

        InChI Key

        FDBYIYFVSAHJLY-UHFFFAOYSA-N

        SMILES

        CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

        Solubility

        Soluble in DMSO, not in water

        Synonyms

        2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro(1,2,4)triazine-6-carbonitrile
        MGL-3196
        resmetirom

        Canonical SMILES

        CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.